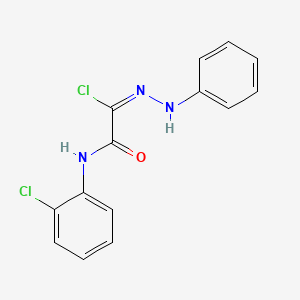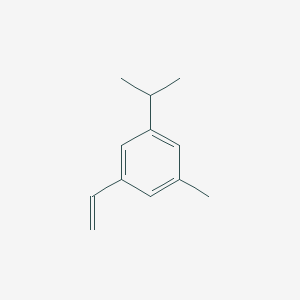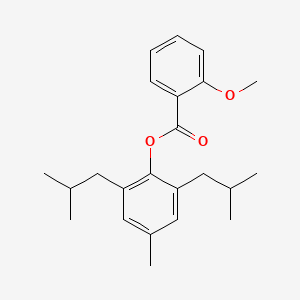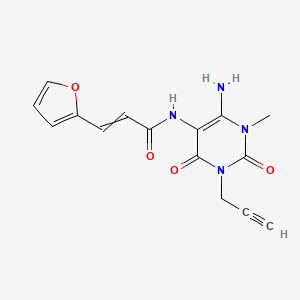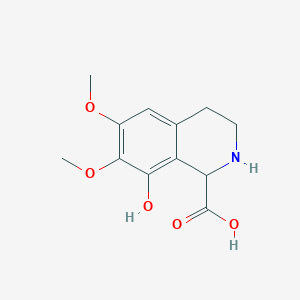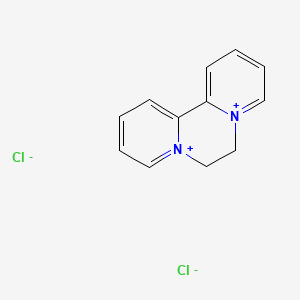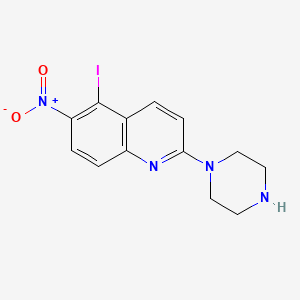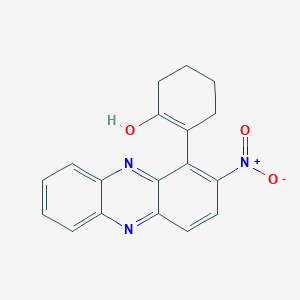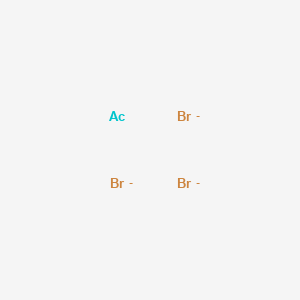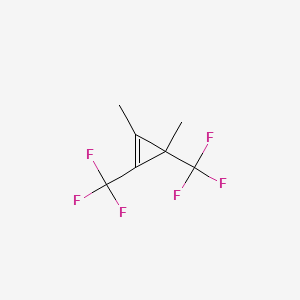
Cyclopropene, 1,3-dimethyl-2,3-bis(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is an organic compound with the molecular formula C7H6F6 It is a cyclopropene derivative characterized by the presence of two trifluoromethyl groups and two methyl groups attached to the cyclopropene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene typically involves the trifluoromethylation of cyclopropene derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a strong base like tetrabutylammonium fluoride . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene may involve large-scale trifluoromethylation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding cyclopropene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced cyclopropene derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropene oxides, while reduction can produce reduced cyclopropene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s reactivity and stability make it useful in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can participate in various chemical reactions, including nucleophilic and electrophilic interactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl groups, which can stabilize reaction intermediates and facilitate specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethylcyclopropene: Lacks the trifluoromethyl groups, resulting in different reactivity and applications.
2,3-Bis(trifluoromethyl)cyclopropene: Similar structure but without the methyl groups, leading to variations in chemical behavior.
Trifluoromethylcyclopropene: Contains only one trifluoromethyl group, affecting its stability and reactivity.
Uniqueness
1,3-Dimethyl-2,3-bis(trifluoromethyl)cyclopropene is unique due to the presence of both trifluoromethyl and methyl groups on the cyclopropene ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
54932-73-9 |
|---|---|
Fórmula molecular |
C7H6F6 |
Peso molecular |
204.11 g/mol |
Nombre IUPAC |
1,3-dimethyl-2,3-bis(trifluoromethyl)cyclopropene |
InChI |
InChI=1S/C7H6F6/c1-3-4(6(8,9)10)5(3,2)7(11,12)13/h1-2H3 |
Clave InChI |
AKXOAYDRRKXDIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C1(C)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


